

Technical Monograph: 3-Chloro-N-(2-cyanophenyl)propanamide

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Compound of Interest

Compound Name: 3-chloro-N-(2-cyanophenyl)propanamide

CAS No.: 401641-37-0

Cat. No.: B2759856

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CAS Number: 401641-37-0 Role: Privileged Scaffold Intermediate for Quinazolin-4(3H)-one Synthesis

Part 1: Executive Summary & Chemical Identity

3-Chloro-N-(2-cyanophenyl)propanamide (CAS 401641-37-0) is a specialized synthetic intermediate used primarily in the development of quinazolinone-based heterocycles. In medicinal chemistry, it serves as a critical "masked" electrophile; the 3-chloropropyl moiety allows for subsequent cyclization to form 2-substituted quinazolin-4(3H)-ones, or elimination to generate acrylamide "warheads" (Michael acceptors) often seen in covalent kinase inhibitors.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]

Property	Specification
CAS Number	401641-37-0
IUPAC Name	3-chloro-N-(2-cyanophenyl)propanamide
Synonyms	N-(2-Cyanophenyl)-3-chloropropanamide; 3-Chloropropionyl-anthranilonitrile
Molecular Formula	C ₁₀ H ₉ ClN ₂ O
Molecular Weight	208.64 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
SMILES	<chem>ClCCC(=O)Nc1ccccc1C#N</chem>

Part 2: Synthetic Utility & Mechanism

The value of this compound lies in its ortho-disposition of the nitrile and amide groups. It is not merely a linear amide but a pre-organized precursor for heterocyclization.^[1]

The "Masked" Vinyl/Cyclization Pathway

Researchers utilize this compound to access the dihydroquinazolin-4-one core. The 3-chloro group acts as a leaving group during base-mediated cyclization, or as a precursor to a vinyl group via elimination of HCl.

- Acylation: 2-Aminobenzonitrile is acylated with 3-chloropropionyl chloride to form the title compound.
- Cyclization (Route A): Under basic conditions (e.g., NaOH/H₂O₂ or K₂CO₃), the amide nitrogen or an external nucleophile can attack the nitrile, while the alkyl chloride allows for ring closure or side-chain modification.
- Elimination (Route B): Treatment with strong base can eliminate HCl to form N-(2-cyanophenyl)acrylamide, a reactive Michael acceptor used in covalent drug design (similar

to the warhead in Afatinib or Ibrutinib).

Visualization: Synthesis & Cyclization Logic

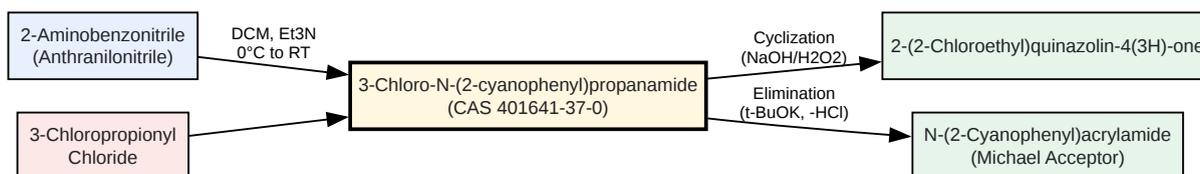


Figure 1: Synthetic divergence of CAS 401641-37-0 into heterocyclic scaffolds or covalent warheads.

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[10]

Part 3: Experimental Protocols

Synthesis of 3-Chloro-N-(2-cyanophenyl)propanamide

Note: This protocol is adapted from standard acylation procedures for electron-deficient anilines.

Reagents:

- 2-Aminobenzonitrile (1.0 eq)
- 3-Chloropropionyl chloride (1.1 eq)
- Triethylamine (Et₃N) (1.2 eq)
- Dichloromethane (DCM) (anhydrous)

Workflow:

- Preparation: Dissolve 2-aminobenzonitrile (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
- Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

- Acylation: Dropwise add 3-chloropropionyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature $<5^{\circ}\text{C}$.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine/ Et_3N), saturated NaHCO_3 , and brine.
- Purification: Dry over Na_2SO_4 , filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Analytical Validation

- ^1H NMR (400 MHz, DMSO-d_6): Expect signals at $\delta \sim 10.5$ (s, 1H, NH), 7.8–7.3 (m, 4H, Ar-H), 3.9 (t, 2H, CH_2Cl), 2.9 (t, 2H, CH_2CO).
- Mass Spectrometry: ESI-MS $[\text{M}+\text{H}]^+$ m/z 209.05 (Cl isotope pattern prominent).

Part 4: Safety & Handling

- Alkylating Potential: The 3-chloropropyl chain is a mild alkylating agent. Use gloves and work in a fume hood to avoid sensitization.
- Nitrile Hazard: Metabolically, nitriles can release cyanide, though this specific amide is stable. Avoid contact with strong acids which may hydrolyze the nitrile.
- Storage: Store at $2\text{--}8^{\circ}\text{C}$ under inert gas. Moisture sensitive (hydrolysis of alkyl chloride is slow but possible).

References

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Sources

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- [2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4\(3H\)-Ones with Antiproliferative Activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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